molecular formula C21H20N2O4 B11605756 (2Z)-4-hydroxy-2-[(3-methoxyphenyl)imino]-3-(morpholin-4-yl)naphthalen-1(2H)-one

(2Z)-4-hydroxy-2-[(3-methoxyphenyl)imino]-3-(morpholin-4-yl)naphthalen-1(2H)-one

Cat. No.: B11605756
M. Wt: 364.4 g/mol
InChI Key: MYOUVIMNPAUVPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 55 involves multiple steps, including the formation of key intermediates through biocatalytic methods. These methods are environmentally benign and offer high selectivity . The synthetic route typically includes the use of enzymes to catalyze reactions, leading to the formation of the desired antiviral compound.

Industrial Production Methods: Industrial production of antiviral agent 55 leverages large-scale biocatalytic processes. These processes are designed to be sustainable and cost-effective, ensuring the high yield and purity of the final product . The use of biocatalysts in industrial settings also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: Antiviral agent 55 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its antiviral activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed: The major products formed from these reactions are derivatives of antiviral agent 55 with enhanced antiviral properties. These derivatives are often tested for their efficacy against different viral strains to identify the most potent compounds .

Mechanism of Action

The mechanism of action of antiviral agent 55 involves inhibiting specific stages of the viral life cycle. It targets viral proteins essential for replication, thereby preventing the virus from multiplying . The compound also interferes with the viral assembly and release processes, reducing the spread of the virus .

Molecular Targets and Pathways: Antiviral agent 55 primarily targets viral enzymes and proteins involved in genome replication and protein synthesis. By binding to these molecular targets, the compound disrupts the normal functioning of the virus, leading to its inactivation .

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

2-(3-methoxyanilino)-3-morpholin-4-ylnaphthalene-1,4-dione

InChI

InChI=1S/C21H20N2O4/c1-26-15-6-4-5-14(13-15)22-18-19(23-9-11-27-12-10-23)21(25)17-8-3-2-7-16(17)20(18)24/h2-8,13,22H,9-12H2,1H3

InChI Key

MYOUVIMNPAUVPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4

Origin of Product

United States

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